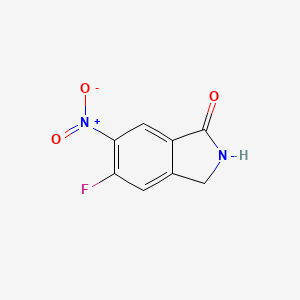

5-Fluoro-6-nitroisoindolin-1-one

描述

Historical Context and Synthetic Significance of the Isoindolin-1-one (B1195906) Scaffold

The isoindolin-1-one framework, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactam ring, has been a subject of considerable scientific interest for decades. This scaffold is not merely a synthetic curiosity but is found in a variety of naturally occurring compounds with diverse biological activities. The inherent structural rigidity and the synthetic accessibility of the isoindolin-1-one core have established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

Historically, the development of synthetic methodologies to access isoindolin-1-ones has been a significant area of research. These methods have evolved from classical approaches to modern transition-metal-catalyzed reactions, enabling the synthesis of a vast library of substituted isoindolin-1-one derivatives. The versatility of this scaffold is further highlighted by its presence in several clinically approved drugs, demonstrating its therapeutic relevance.

Overview of Halogenated and Nitrated Organic Compounds in Contemporary Synthetic Chemistry

The introduction of halogen atoms, particularly fluorine, and nitro groups into organic molecules is a well-established strategy in modern drug design. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Fluorine, being the most electronegative element, can alter the electronic properties of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

Similarly, the nitro group, a potent electron-withdrawing group, plays a crucial role in synthetic chemistry. Its presence can activate a molecule towards certain chemical transformations, and it can also serve as a key pharmacophore in various therapeutic agents. Nitroaromatic compounds, for instance, are precursors to a wide range of pharmaceuticals and are known to exhibit a spectrum of biological activities.

Rationale for Academic Investigation of 5-Fluoro-6-nitroisoindolin-1-one

The academic interest in this compound stems from the strategic combination of its three key structural features: the isoindolin-1-one scaffold, a fluorine atom, and a nitro group. The isoindolin-1-one core provides a proven platform for biological activity. The introduction of a fluorine atom at the 5-position is a deliberate modification aimed at potentially enhancing its metabolic stability and cell permeability, common objectives in drug discovery.

Detailed Research Findings

While specific, in-depth research solely dedicated to this compound is not extensively published, its existence is confirmed by its CAS registry number (1422359-60-1) and its availability from various chemical suppliers. nih.gov The scientific interest in this compound can be inferred from the body of research on its constituent parts and related molecules.

A plausible synthetic route to this compound can be extrapolated from the documented synthesis of its close analog, 5-Fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione. The synthesis of this dione (B5365651) involves the nitration of 5-fluoro-isoindole-1,3-dione using a mixture of fuming nitric acid and oleum. Subsequent selective reduction of one of the carbonyl groups of the dione would yield the target isoindolin-1-one.

The physicochemical properties of this compound have been computed and are available in public databases such as PubChem. nih.gov These properties provide a foundational understanding of the molecule's characteristics.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5FN2O3 | nih.gov |

| Molecular Weight | 196.13 g/mol | nih.gov |

| XLogP3-AA | 0.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-6-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEGCLIJGHBFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 6 Nitroisoindolin 1 One and Analogues

Strategic Precursor Synthesis and Functionalization Pathways

The creation of the target molecule is fundamentally dependent on the successful synthesis of a key precursor: a benzene (B151609) ring appropriately substituted with a fluorine atom, a nitro group, and functionalities that can be transformed into the isoindolin-1-one (B1195906) ring.

The foundation for many isoindolin-one syntheses is a suitably substituted benzoic acid derivative. Compounds like 2-formylbenzoic acid, its corresponding methyl esters, or related benzonitriles are common starting points. thieme-connect.desioc-journal.cn These molecules provide the necessary electrophilic carbon that will ultimately be attacked by a nitrogen nucleophile during the cyclization step.

One practical approach involves the one-pot reaction of 2-formylbenzoic acid with primary amines and a phosphite (B83602) source, which yields N-substituted isoindolin-1-ones after a subsequent reduction step. thieme-connect.de Another versatile method is the reductive amination/lactamization of methyl 2-formylbenzoate (B1231588) with various amines using reagents like sodium cyanoborohydride (NaBH₃CN), which proceeds efficiently to form the desired isoindolin-1-one core. sioc-journal.cn These methods highlight the importance of the 2-formylbenzoic acid moiety as a central precursor in isoindolin-1-one synthesis.

Table 1: Common Precursors for Isoindolin-1-one Synthesis

| Precursor | Subsequent Reaction Type | Reference |

| 2-Formylbenzoic Acid | Three-component reaction with amine and dione (B5365651) | thieme-connect.com |

| 2-Formylbenzoic Acid | One-pot reaction with amine and dimethyl phosphite | thieme-connect.de |

| Methyl 2-Formylbenzoate | Reductive amination/lactamization with amine | sioc-journal.cn |

| o-Phthalaldehyde | Reductive condensation with nitroarenes | clockss.org |

| 2-Alkyl-N-substituted Benzamides | Copper-catalyzed sp³ C-H functionalization | organic-chemistry.org |

Achieving the specific 5-fluoro-6-nitro substitution pattern on the aromatic ring is a critical and challenging aspect of the synthesis. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. libretexts.org A nitro group is a strong deactivating, meta-directing group, while a fluorine atom is a deactivating but ortho-, para-directing group. libretexts.orgnumberanalytics.com

A plausible synthetic route to the necessary precursor, such as a 4-fluoro-5-nitro-substituted benzoic acid derivative, would likely start with a fluorinated benzene compound. For instance, starting with 4-fluorotoluene, nitration would be directed by the methyl group (ortho-, para-directing) and the fluorine (ortho-, para-directing) to yield a mixture of isomers. The desired 4-fluoro-5-nitrotoluene could then be oxidized to 4-fluoro-5-nitrobenzoic acid.

Alternatively, a documented approach for a related structure involves the synthesis of 2-(5-fluoro-2-nitrophenyl)malonic acid diester. google.com This intermediate is crucial as it already contains the required 5-fluoro and nitro (at the 2-position relative to the malonate, which becomes the 6-position in the final isoindolinone) substitution pattern. This precursor is prepared from 4-fluoronitrobenzene, which undergoes nucleophilic aromatic substitution with a malonic ester. google.com

Cyclization Reactions for the Construction of the Isoindolin-1-one Core

Once the appropriately functionalized aromatic precursor is obtained, the final step is the construction of the bicyclic isoindolin-1-one ring system.

A highly effective and common strategy for forming the isoindolin-1-one ring is through reductive cyclization. In the context of synthesizing 5-fluoro-6-nitroisoindolin-1-one, a precursor like 2-carboxy-4-fluoro-5-nitrobenzaldehyde or its ester equivalent would be ideal. The synthesis would proceed via the reduction of the nitro group to an amine. This newly formed amino group would then undergo a spontaneous or catalyzed intramolecular cyclization by attacking the adjacent carbonyl group (of the aldehyde or ester), followed by dehydration to form the lactam ring of the isoindolin-1-one.

A similar strategy is documented for the synthesis of 5-fluorooxindole (B20390), where 2-(5-fluoro-2-nitrophenyl)malonic acid diester is cyclized under reductive conditions (e.g., hydrogenation with a palladium catalyst). google.com This process involves the reduction of the nitro group to an amine, which then cyclizes onto one of the ester groups. google.com This demonstrates the power of using a nitro group as a masked amine for intramolecular cyclization.

Beyond traditional condensation and cyclization routes, cycloaddition reactions offer a powerful alternative for constructing complex heterocyclic cores. The intramolecular Diels-Alder reaction, for example, has been used to assemble the core of related isoindolinone structures. nih.gov This strategy involves preparing an acyclic precursor containing a diene and a dienophile, which then undergoes an intramolecular [4+2] cycloaddition to form the cyclohexene (B86901) ring fused to the isoindolinone system. nih.gov

Other modern approaches include rhodium-catalyzed [4+1] annulation reactions between benzamides and alkenes, which can provide isoindolinones with excellent regio- and enantioselectivity. acs.org While not explicitly demonstrated for this compound, these advanced methods represent the frontier of heterocyclic synthesis and could potentially be adapted for its construction.

Table 2: Cyclization Strategies for Isoindolin-1-one Core Formation

| Strategy | Key Transformation | Catalyst/Reagent | Reference |

| Reductive Cyclization | Reduction of nitro group followed by intramolecular amidation | H₂, Pd/C | google.com |

| Reductive Condensation | One-pot reaction of nitroarene and o-phthalaldehyde | Indium/AcOH | clockss.org |

| Intramolecular Diels-Alder | [4+2] cycloaddition of a trienal precursor | Organocatalyst | nih.gov |

| C-H Carbonylation | Carbonyl insertion into a C-H bond of a benzylamine | Palladium catalyst | organic-chemistry.org |

| Annulation | [4+1] annulation of benzamides and alkenes | Rhodium complex | acs.org |

The synthesis of various isoindolin-1-one analogues provides a blueprint for the target compound. A notable one-pot method involves the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. clockss.org In this reaction, the nitro group is reduced in situ to an amine, which then condenses with the dialdehyde (B1249045) to form the isoindolin-1-one structure in reasonable yields. clockss.org This method is particularly relevant as it directly uses a nitro-substituted aromatic compound as the nitrogen source for the heterocycle.

Transition metal-catalyzed reactions have also been extensively developed. For instance, palladium-catalyzed C-H functionalization and carbonylation of benzamides or benzylamines offer direct routes to the isoindolinone core. organic-chemistry.orgresearchgate.net These methods often exhibit high functional group tolerance, suggesting they could be applicable to substrates bearing nitro and fluoro substituents.

Optimization of Reaction Parameters and Yield Enhancement

The enhancement of reaction yields and the minimization of byproducts are central to the efficient synthesis of this compound. This is achieved through the systematic investigation of catalysts, solvents, and temperature profiles.

Investigation of Catalytic Systems in Lactam Formation

The crucial step in the synthesis of isoindolin-1-ones is the formation of the γ-lactam ring. Various catalytic systems have been explored to facilitate this intramolecular cyclization, particularly for precursors bearing electron-withdrawing groups like nitro and fluoro substituents.

Transition metal catalysts, especially palladium-based systems, have shown significant promise. Research into the synthesis of isoindolinone derivatives has demonstrated the effectiveness of palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. nih.gov In these reactions, a palladium on carbon (Pd/C) catalyst can facilitate the cyclization of N-protected 2-benzylbenzamides to form the isoindolinone core. nih.gov Notably, this method tolerates a range of substituents on the benzene ring, including halogens, which is highly relevant for the synthesis of this compound. nih.gov An appealing feature of this approach is that it can proceed without the need for stoichiometric oxidants, generating hydrogen gas as the only detectable by-product. nih.gov

Another relevant palladium-catalyzed method involves the reductive cyclization of dinitro compounds using carbon monoxide as the reducing agent. nih.gov This has been successfully applied to the synthesis of pyrroloindoles from 1,4-dialkenyl-2,3-dinitrobenzenes, indicating that palladium catalysts are effective in mediating cyclizations in the presence of nitro groups. nih.gov

Beyond palladium, other transition metals could also be applicable. For instance, rhodium-catalyzed formal [4+1] cycloadditions have been used to form the isoindolinone ring from benzohydroxamic acids and diazo compounds.

The choice of ligand and base is also critical. In palladium-catalyzed dehydrogenative cyclization, bases such as potassium acetate (B1210297) (KOAc) and disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) have been found to be effective, with the latter sometimes providing slightly better yields. nih.gov

| Catalytic System | Substrate Type | Key Features | Potential Relevance |

|---|---|---|---|

| Pd/C with catalytic base (e.g., Na₂HPO₄) | N-protected 2-benzylbenzamides | Oxidant-free dehydrogenative C(sp³)–H cyclization; tolerates halogen substituents. nih.gov | Directly applicable to forming the isoindolinone ring for the target compound. nih.gov |

| Palladium catalyst with CO | 1,4-Dialkenyl-2,3-dinitrobenzenes | Reductive cyclization in the presence of nitro groups. nih.gov | Demonstrates the compatibility of Pd-catalysis with nitro-substituted aromatics. nih.gov |

Effects of Solvent Systems and Temperature Profiles on Reaction Efficiency

The selection of an appropriate solvent and the fine-tuning of the temperature profile are paramount for maximizing the efficiency of the lactam formation and the preceding synthetic steps.

For reactions involving organometallic intermediates, such as those in palladium-catalyzed cyclizations, the choice of solvent is critical. In the synthesis of related isoindolinones, high-boiling point aromatic hydrocarbons like p-xylene (B151628) have been found to be optimal. nih.gov A patent for the synthesis of the closely related 5-fluorooxindole from a 2-(5-fluoro-2-nitrophenyl)malonic acid diester precursor outlines a broad range of suitable solvents, including alcohols (e.g., methanol, ethanol), ethers (e.g., tetrahydrofuran, dioxane), esters (e.g., ethyl acetate), and hydrocarbons (e.g., toluene). google.com This suggests that for the synthesis of this compound, a range of solvents could be effective, with the optimal choice depending on the specific reaction step and catalyst system.

Temperature is a key parameter to control both reaction rate and selectivity. For the synthesis of a precursor, 5-fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione, the nitration of 5-fluoro-isoindole-1,3-dione is initiated at a low temperature (0 °C), allowed to warm to room temperature over several hours, and finally heated to 50 °C to drive the reaction to completion. This staged temperature profile is a common strategy to control highly exothermic nitration reactions. For the reductive cyclization step in the synthesis of 5-fluorooxindole, a reaction temperature of 20 to 80 °C is preferred, with 30 to 60 °C being more preferable, to ensure a smooth conversion without significant degradation. google.com In studies on tandem reactions to form complex heterocyclic systems, screening of various solvents and temperatures showed that an increase in temperature, for instance to 50 °C, can significantly improve yields after an initial period at room temperature. nih.gov

| Reaction Step | Solvent System | Temperature Profile | Observed Effect |

|---|---|---|---|

| Nitration of a fluoro-isoindole precursor | Oleum | 0 °C → Room Temp. → 50 °C | Controlled reaction of an exothermic step, leading to a 68% yield. |

| Reductive Cyclization of a fluoro-nitrophenyl precursor | Alcohols, Ethers, Esters, Hydrocarbons | 30 - 60 °C | Optimal temperature range for efficient cyclization. google.com |

| Dehydrogenative Cyclization | p-Xylene | Not specified, likely elevated | Found to be the best solvent for this type of transformation. nih.gov |

| Tandem Cycloaddition/Aromatization | THF | Room Temp. → 50 °C | Increased temperature improved yield of the final heterocyclic product. nih.gov |

Advanced Isolation and Purification Techniques for Halogenated Nitroisoindolin-1-ones

The purification of the final product, this compound, and its intermediates is crucial for obtaining material of high purity. The presence of both a polar nitro group and a halogen atom on an aromatic lactam core necessitates tailored purification strategies.

Standard workup procedures often involve liquid-liquid extraction. For instance, after a reaction, the mixture might be diluted with a solvent like toluene (B28343) or ethyl acetate, followed by washing with water and a saturated brine solution to remove inorganic impurities and water-soluble byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) before the solvent is removed under reduced pressure. google.com

For the purification of the crude product, column chromatography is a standard and effective technique. nih.gov Given the polarity of the nitro group, a normal-phase silica (B1680970) gel column is typically employed. A solvent system of ethyl acetate and a non-polar solvent like hexane (B92381) is commonly used, with the polarity of the eluent gradually increased to isolate the target compound.

For more challenging separations, particularly for removing closely related impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase (RP-HPLC) is frequently used for the analysis and purification of aromatic nitro compounds. For halogenated aromatics, specialized columns can provide enhanced selectivity. Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns can be used to exploit different pi-pi interactions between the stationary phase and the aromatic ring of the analyte, which can be particularly useful for separating compounds that differ in their halogen substitution. chromforum.org The separation can be further optimized by adjusting the mobile phase composition, pH, and column temperature. chromforum.org

In some cases, affinity chromatography or gel-permeation chromatography could be employed, especially if the isoindolinone derivatives are intended for biological applications and require extremely high purity. nih.gov Recrystallization from an appropriate solvent system is a final, effective step for obtaining highly pure, crystalline material.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 6 Nitroisoindolin 1 One

Reactions Pertaining to the Nitro Group

The nitro group is a versatile functional handle, primarily due to its strong electron-withdrawing character and its ability to be transformed into various other functionalities, most notably the amino group.

Catalytic and Chemoselective Reduction of the Nitro Moiety to Amino Functionality

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For a molecule like 5-Fluoro-6-nitroisoindolin-1-one, achieving this conversion chemoselectively—without affecting the fluoro group or the lactam ring—is crucial. Catalytic hydrogenation is a common and effective method for this purpose.

A variety of catalytic systems are known to reduce nitroarenes with high efficiency and selectivity. commonorganicchemistry.com The choice of catalyst and conditions is critical to avoid side reactions like hydrodefluorination (the replacement of the fluorine atom with hydrogen).

Palladium on Carbon (Pd/C): This is a widely used catalyst for nitro reduction. However, under forcing conditions, it can sometimes catalyze the cleavage of carbon-halogen bonds. commonorganicchemistry.com

Raney Nickel: This catalyst is often preferred for substrates containing halogens, as it is less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This classical method involves a stoichiometric amount of SnCl₂ in an acidic medium (like concentrated HCl) and is highly effective for converting nitroarenes to anilines, showing excellent tolerance for other functional groups.

Iron (Fe) in Acetic Acid: Similar to SnCl₂, the use of iron powder in an acidic solvent is a mild and selective method for nitro group reduction. organic-chemistry.org

The expected product from the reduction of this compound would be 6-Amino-5-fluoroisoindolin-1-one . This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and subsequent reactivity of the aromatic ring. A recent study demonstrated the effective reduction of various nitroarenes, including those with halogen substituents, using a magnetically reusable platinum catalyst, achieving high yields and preserving the halogen group. mdpi.com

| Catalyst/Reagent System | Substrate Type | Key Advantages | Potential Issues |

| H₂ / Pd/C | General Nitroarenes | High efficiency, common method. | Can cause dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Nickel | Halogenated Nitroarenes | Lower risk of dehalogenation. commonorganicchemistry.com | Requires handling of pyrophoric catalyst. |

| Fe / Acid (e.g., AcOH, HCl) | General Nitroarenes | Mild, cost-effective, high chemoselectivity. organic-chemistry.org | Requires stoichiometric metal, acidic workup. |

| SnCl₂ / Acid (e.g., HCl) | General Nitroarenes | Excellent functional group tolerance. | Generates tin-based waste products. |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatics | Mild conditions, high efficiency. jsynthchem.com | Requires transition metal complex. |

Nucleophilic Aromatic Substitution (SNAr) Facilitated by Nitro Activation

The powerful electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. researchgate.net

In this compound, the fluorine atom is positioned ortho to the activating nitro group. This arrangement is ideal for SNAr, making the carbon atom attached to the fluorine highly electrophilic. Fluorine, despite being a poor leaving group in SN1/SN2 reactions due to the strength of the C-F bond, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal; the C-F bond is broken in a subsequent, faster step. masterorganicchemistry.comstackexchange.com

A wide variety of nucleophiles can displace the fluorine atom in such activated systems. For example, studies on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show successful substitution with oxygen (phenoxides), sulfur (thiolates), and nitrogen (amines) nucleophiles. beilstein-journals.org

| Nucleophile (Nu⁻) | Expected Product from this compound |

| Methoxide (CH₃O⁻) | 5-Methoxy-6-nitroisoindolin-1-one |

| Ammonia (NH₃) | 5-Amino-6-nitroisoindolin-1-one |

| Alkylamines (R-NH₂) | 5-(Alkylamino)-6-nitroisoindolin-1-one |

| Thiophenoxide (PhS⁻) | 5-(Phenylthio)-6-nitroisoindolin-1-one |

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, the reverse of the order seen in SN1/SN2 reactions, highlighting the unique mechanism of SNAr. numberanalytics.com

Exploration of Other Nitro Group Derivatizations (e.g., Nef Reaction)

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions. organic-chemistry.orgwikipedia.org A critical requirement for the Nef reaction is the presence of at least one hydrogen atom on the carbon adjacent (alpha) to the nitro group, which allows for the formation of a nitronate salt intermediate. wikipedia.org

In this compound, the nitro group is attached to an aromatic ring (an sp²-hybridized carbon) which has no alpha-hydrogens. Therefore, it cannot undergo a classical Nef reaction .

However, other derivatizations of the aromatic nitro group are possible beyond complete reduction to an amine.

Partial Reduction: Controlled reduction can yield intermediate oxidation states like the nitroso (-NO) or hydroxylamino (-NHOH) functionalities. For instance, the reduction of nitroarenes with reagents like zinc powder in aqueous ammonium (B1175870) chloride can selectively produce arylhydroxylamines. wikipedia.org Enzymatic reductions are also known to chemoselectively reduce nitro groups to hydroxylamino groups. nih.govnih.gov

Reaction with Nucleophiles: While less common, under specific conditions, the nitro group itself can be displaced by a nucleophile, although this typically requires strong activation and specific substrates. researchgate.netrsc.org

Reactions Involving the Fluoro Moiety

The fluorine atom, like the nitro group, plays a defining role in the reactivity of the molecule, both as a directing group and as a potential leaving group.

The Role of Fluorine as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The substituents already on the ring determine the rate and regioselectivity of the reaction.

Fluorine is an interesting case:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene (B151609). csbsju.edu

Resonance Effect (+M): Fluorine can donate a lone pair of electrons into the ring via pi-bonding, which directs incoming electrophiles to the ortho and para positions. csbsju.edu

For fluorobenzene, the resonance effect leads to strong para selectivity, and the deactivation is mild; in fact, substitution at the para position can be faster than in benzene itself. ijrar.orgacs.org

Activation and Substitution Reactions of the C-F Bond in the Isoindolin-1-one (B1195906) Framework

The activation and subsequent substitution of the C-F bond is a key reaction pathway for this molecule.

As a Leaving Group in SNAr: As detailed in section 3.1.2, the C-F bond is highly activated towards cleavage via the SNAr mechanism due to the presence of the ortho-nitro group. This is the most facile and synthetically useful substitution reaction involving the fluoro moiety for this compound.

Catalytic Hydrodefluorination (HDF): This reaction involves the replacement of a fluorine atom with a hydrogen atom, typically catalyzed by transition-metal complexes. acs.orgrsc.org HDF is a valuable method for accessing partially fluorinated building blocks from more heavily fluorinated precursors. nih.gov Catalysts based on iridium, ruthenium, and even main-group elements like bismuth have been developed for this purpose. acs.orgnih.gov While SNAr is driven by nucleophilic attack on an electron-poor ring, catalytic HDF often proceeds through different mechanisms, such as oxidative addition to the metal center. This offers a complementary strategy for modifying the molecule.

| Reaction Type | Role of Fluoro Moiety | Driving Force / Key Feature | Typical Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Leaving Group | Activation by ortho-nitro group. masterorganicchemistry.com | 5-Substituted-6-nitroisoindolin-1-ones |

| Catalytic Hydrodefluorination (HDF) | Target for Substitution | Transition-metal catalysis. acs.orgrsc.org | 6-Nitroisoindolin-1-one |

| Electrophilic Aromatic Substitution (EAS) | ortho, para-Director | Directs incoming electrophiles. csbsju.edu | (Generally unfavorable due to ring deactivation) |

Reactivity of the Lactam Carbonyl and Nitrogen Atom

The lactam moiety, a cyclic amide, is a key functional group in this compound, offering sites for various chemical transformations. The reactivity of the carbonyl group and the nitrogen atom are central to the synthetic utility of this heterocyclic system.

Acylation and Alkylation Reactions at the Lactam Nitrogen

The nitrogen atom of the lactam in isoindolinones can act as a nucleophile, participating in acylation and alkylation reactions. These reactions are fundamental for introducing a diverse range of substituents at the N-position, thereby modifying the compound's steric and electronic properties.

| Acylating Agent | Base | Expected Product |

| Thioester | Cs₂CO₃ | N-Acyl-5-fluoro-6-nitroisoindolin-1-one |

| Acid Chloride | Base (e.g., pyridine) | N-Acyl-5-fluoro-6-nitroisoindolin-1-one |

Alkylation Reactions: N-alkylation of N-acidic heterocyclic compounds, such as indoles and benzimidazoles, is commonly achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521) in an ionic liquid. organic-chemistry.org For isoindolinones, direct alkylation at the C3 position has been demonstrated using a chiral N-tert-butylsulfinyl auxiliary, which directs the alkylation. acs.org However, for N-alkylation, deprotonation of the lactam nitrogen is the initial step. The increased acidity of the N-H proton in this compound, due to the electron-withdrawing substituents, should favor N-alkylation upon treatment with a suitable base and an alkylating agent like an alkyl halide. organic-chemistry.org

| Alkylating Agent | Base | Expected Product |

| Alkyl Halide | KOH | N-Alkyl-5-fluoro-6-nitroisoindolin-1-one |

| Alkyl Mesylate | Grignard Reagent | N-Alkyl-5-fluoro-6-nitroisoindolin-1-one |

Investigation of Ring-Opening and Potential Rearrangement Reactions

The stability of the isoindolinone ring system can be challenged under certain reaction conditions, leading to ring-opening or rearrangement reactions.

Ring-Opening Reactions: The lactam bond in isoindolinones can be susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions. For instance, the ring-opening of epoxides, which are also strained rings, can be catalyzed by both acids and bases. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com While isoindolinones are generally more stable, the presence of the strongly electron-withdrawing nitro group at the 6-position could activate the carbonyl group towards nucleophilic attack, potentially leading to ring-opening. Nucleophiles such as hydroxide or alkoxides could attack the carbonyl carbon, initiating a ring-opening process. youtube.com

Rearrangement Reactions: Rearrangement reactions of the isoindolinone core are less common but can be envisioned under specific catalytic conditions. For example, the Baeyer-Villiger oxidation is a well-known rearrangement where a ketone is converted to an ester. nih.gov While not directly applicable to the lactam, related rearrangements involving migration to an electron-deficient atom could potentially be induced.

Reactions at the Aromatic Ring System

The aromatic ring of this compound is adorned with a fluorine atom and a nitro group, which significantly influence its reactivity towards both electrophilic and metal-catalyzed substitution reactions.

Detailed Analysis of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on this compound is dictated by the combined directing effects of the fused lactam ring, the fluorine atom, and the nitro group.

The lactam ring, specifically the amide functionality, is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. youtube.com Conversely, the nitro group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. libretexts.orgminia.edu.egfiveable.me The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. libretexts.orgminia.edu.eg

Given this complex interplay of electronic effects, predicting the precise regioselectivity of EAS reactions on this compound is challenging without experimental or theoretical data. However, a qualitative analysis suggests that the positions for electrophilic attack will be highly influenced by the deactivating effect of the nitro group. Theoretical studies on the nitration of benzonitrile, which also has an electron-withdrawing group, indicate that the meta position is favored. rsc.org A similar preference might be expected here, although the activating effect of the lactam nitrogen could still direct some substitution to the ortho and para positions relative to it.

| Position | Directing Effect of Lactam | Directing Effect of Fluorine | Directing Effect of Nitro Group | Overall Expectation |

| C4 | para | meta | ortho | Likely disfavored |

| C7 | ortho | ortho | meta | Potentially favored |

Exploration of Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization, C-F Coupling)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents. Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of isoindolinones. nih.gov In the context of this compound, the C-H bond at the C7 position is a potential site for such functionalization, directed by the amide group.

Metal-Catalyzed Cross-Coupling Reactions: The fluorine atom in this compound could potentially participate in cross-coupling reactions. The activation of C-F bonds is challenging but can be achieved, particularly when the fluorine is on an electron-deficient aromatic ring. mdpi.comrsc.org The presence of the ortho-nitro group is known to facilitate the catalytic activation of C-F bonds in Suzuki couplings. mdpi.com

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron reagent with an organic halide or triflate. researchgate.netorganic-chemistry.orgnih.govyoutube.comyoutube.comnih.gov It is plausible that the C-F bond in this compound could undergo Suzuki-Miyaura coupling with boronic acids in the presence of a suitable palladium catalyst, especially given the activating effect of the adjacent nitro group. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. numberanalytics.comnih.govyoutube.comnih.govyoutube.com Similar to the Suzuki coupling, the electron-deficient nature of the aromatic ring in this compound could make the C-F bond susceptible to oxidative addition to a palladium(0) catalyst, enabling subsequent amination.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura Coupling | Boronic Acid | Palladium Catalyst, Base | 5-Aryl-6-nitroisoindolin-1-one |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Base | 5-Amino-6-nitroisoindolin-1-one |

| C-H Functionalization | Alkene/Alkyne | Rhodium/Palladium Catalyst | 7-Substituted-5-fluoro-6-nitroisoindolin-1-one |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei such as fluorine-19.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of 5-Fluoro-6-nitroisoindolin-1-one would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the isoindolinone core. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. The aromatic protons would likely appear as doublets or doublets of doublets due to coupling with each other and with the neighboring fluorine atom. The methylene protons would likely present as a singlet or a pair of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | d or dd | Data not available |

| Methylene-CH₂ | 4.0 - 5.0 | s or d | Data not available |

| Amide-NH | 8.0 - 9.0 | br s | Data not available |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental data is not available in the public domain.

Detailed ¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would provide information on each unique carbon atom in This compound . The spectrum would show signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be significantly affected by the fluorine and nitro substituents, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Lactam) | 165 - 175 |

| Aromatic C-F | 150 - 165 (d, ¹JCF) |

| Aromatic C-NO₂ | 140 - 150 |

| Other Aromatic C | 110 - 140 |

| Methylene C | 40 - 50 |

Note: This table represents predicted values. Actual experimental data is not available.

Specific ¹⁹F NMR Spectral Analysis for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of This compound would show a single resonance for the fluorine atom, likely appearing as a doublet of doublets due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift of this signal would be indicative of the electronic effects of the surrounding functional groups.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling relationships, confirming the connectivity between adjacent aromatic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the entire molecular structure, including the placement of the quaternary carbons and the carbonyl group relative to the protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Analysis of Lactam Carbonyl Stretching Frequencies

A key feature in the IR spectrum of This compound would be the stretching vibration of the lactam carbonyl group (C=O). The position of this absorption band is sensitive to ring strain and electronic effects. For a five-membered lactam ring, this band is typically observed in the range of 1700-1750 cm⁻¹. The presence of the electron-withdrawing nitro group and the aromatic ring would likely influence the exact frequency. Additionally, characteristic absorption bands for the N-H bond of the lactam, the C-N bond, the aromatic C=C bonds, and the symmetric and asymmetric stretches of the nitro group would be expected.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Lactam) | 1700 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1345 - 1385 |

| C-F Stretch | 1000 - 1400 |

Note: This table represents predicted values based on typical IR absorption ranges for these functional groups. Specific experimental data for the title compound is not available.

Identification of Nitro Group Vibrations

The nitro group (NO₂) is a key functional group in this compound, and its presence is readily confirmed by characteristic and intense absorption bands in the IR spectrum. The N-O stretching vibrations are particularly diagnostic. Due to the aromatic nature of the isoindolinone core, the asymmetric and symmetric stretching vibrations of the nitro group are expected to appear at specific frequencies. researchgate.net

Typically, for nitro groups attached to an aromatic ring, the asymmetric stretch (νₐₛ) is observed in the region of 1550-1475 cm⁻¹, while the symmetric stretch (νₛ) appears between 1360-1290 cm⁻¹. researchgate.net These absorptions are generally strong and sharp, making them reliable indicators for the presence of the nitro functionality. A scissoring vibration for the NO₂ group can also be observed at lower frequencies, typically around 850 cm⁻¹. libretexts.org

Table 1: Expected IR Absorption Frequencies for the Nitro Group in this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch (νₐₛ) | 1550 - 1475 | Strong |

| Symmetric N-O Stretch (νₛ) | 1360 - 1290 | Strong |

| Scissoring Vibration (δ) | ~850 | Medium |

Characterization of C-F Stretching Modes

The carbon-fluorine (C-F) bond, another significant feature of this compound, also gives rise to a characteristic absorption band in the IR spectrum. The C-F stretching vibration is typically found in the fingerprint region of the spectrum, and its exact position can be influenced by the electronic environment.

For aromatic fluorine compounds, the C-F stretching absorption is generally observed in the range of 1250-1020 cm⁻¹. This band is usually strong and can sometimes be complex. The presence of a strong absorption in this region, in conjunction with other spectral data, provides compelling evidence for the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₈H₅FN₂O₃. nih.gov The calculated exact mass for the protonated molecule, [M+H]⁺, is 197.0357. The monoisotopic mass of the neutral molecule is 196.0284 Da. nih.gov An experimentally determined HRMS value that closely matches this calculated exact mass would provide strong evidence for the proposed molecular formula.

Table 2: Calculated Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₈H₅FN₂O₃ | 196.0284 |

| Protonated Molecule [M+H]⁺ | C₈H₆FN₂O₃⁺ | 197.0357 |

Tandem Mass Spectrometry (MS/MS) for Structural Information through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed to provide detailed structural information.

The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules and the formation of stable fragment ions. Potential fragmentation pathways could include:

Loss of the nitro group (NO₂), resulting in a fragment with a mass loss of 46 Da.

Cleavage of the lactam ring, leading to various smaller fragments.

Loss of carbon monoxide (CO) from the carbonyl group, with a mass loss of 28 Da.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The isoindolinone core, substituted with a nitro group and a fluorine atom, constitutes a chromophore that is expected to exhibit distinct absorption bands.

The presence of the aromatic ring and the nitro group, a strong electron-withdrawing group, will likely result in π → π* and n → π* transitions. The extended conjugation in the molecule would typically lead to absorptions at longer wavelengths (lower energy). The exact position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the solvent polarity. A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound of suitable quality is required.

If a suitable crystal can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles.

The planarity of the isoindolinone ring system.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.

This technique offers an unparalleled level of structural detail, confirming the connectivity and stereochemistry of the molecule beyond any doubt. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Fluoro 6 Nitroisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, energy levels, and other electronic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 5-Fluoro-6-nitroisoindolin-1-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecule's geometry and predict its electronic properties.

The optimization process finds the lowest energy arrangement of the atoms, providing key structural parameters. The electron-withdrawing nature of both the fluorine and nitro groups is expected to shorten the adjacent C-C bonds within the benzene (B151609) ring and influence the planarity of the isoindolinone system.

Key predicted properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The strong electron-withdrawing capacity of the nitro group, in particular, is anticipated to significantly lower the LUMO energy, making the molecule a potential electron acceptor.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | -Y.YYY | eV |

| HOMO-LUMO Gap | Z.ZZZ | eV |

| Dipole Moment | ~4-6 | Debye |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative regions, indicating sites for electrophilic attack, are expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl group of the lactam ring. The fluorine atom, despite its high electronegativity, often has a less negative potential than the nitro group's oxygens. Regions of positive potential, susceptible to nucleophilic attack, would likely be found near the hydrogen atoms, particularly the N-H proton of the lactam. Analysis of the MEP provides insights into how the molecule will interact with biological receptors or other reactants.

Conformational Analysis and Energy Minimization Studies

While the core isoindolinone ring system is relatively rigid, conformational flexibility can arise from the rotation of the nitro group and slight puckering of the five-membered lactam ring. Conformational analysis involves systematically exploring these degrees of freedom to identify the most stable conformer(s).

By performing a potential energy surface scan, where the dihedral angle of the C-N bond of the nitro group is rotated, computational methods can identify the minimum energy conformation. It is generally expected that the most stable conformation will have the nitro group lying coplanar with the benzene ring to maximize resonance stabilization, though steric hindrance could cause a slight twist. Energy minimization studies are essential for ensuring that any subsequent property calculations are performed on the most realistic and lowest-energy structure.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic data, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

Predicted spectroscopic parameters for this compound would include NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption wavelengths.

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are highly valuable. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can provide reliable predictions. The predicted shifts would reflect the electron-withdrawing effects of the fluoro and nitro substituents on the chemical environments of the different nuclei.

Vibrational Frequencies: Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum. The predicted spectrum would show characteristic stretching frequencies for the C=O (carbonyl), N-H (lactam), and N-O (nitro) bonds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. The calculations would likely predict transitions involving the π-system of the aromatic ring and the nitro group, which acts as a chromophore.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Aromatic H) | 7.5 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (C-NO₂) | ~140 - 150 ppm |

| ¹⁹F NMR | Chemical Shift | -110 to -125 ppm (rel. to CCl₃F) |

| IR | C=O Stretch Frequency | ~1680 - 1710 cm⁻¹ |

| IR | N-O Asymmetric Stretch | ~1520 - 1560 cm⁻¹ |

| UV-Vis | λ_max | ~280 - 320 nm |

Note: These values are illustrative predictions based on data for structurally related compounds and general principles of spectroscopy.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling can be employed to map out the energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

For this compound, one could model reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway. For instance, modeling the reduction of the nitro group to an amino group would involve identifying the structures of intermediates and transition states, providing insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.gov

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for all atoms over time. unityfvg.it This would allow for the study of:

Solvation: How the molecule is solvated and the specific hydrogen bonding interactions between the solute and solvent molecules. The polar nitro and carbonyl groups, along with the N-H group, would be expected to form strong interactions with polar solvents.

Conformational Dynamics: How the molecule's conformation fluctuates in solution.

Intermolecular Interactions: MD simulations can also be used to study how multiple molecules of this compound might aggregate or how they would bind to a target protein in a drug discovery context. nih.gov

Through these varied computational approaches, a comprehensive theoretical profile of this compound can be constructed, offering deep insights into its structure, properties, and potential interactions.

5 Fluoro 6 Nitroisoindolin 1 One As a Versatile Synthetic Intermediate

Strategic Synthesis of Isoindolin-1-one (B1195906) Derivatives with Diverse Substitution Patterns

The chemical reactivity of 5-Fluoro-6-nitroisoindolin-1-one is fundamental to the synthesis of a broad spectrum of substituted isoindolin-1-one derivatives. The fluorine atom at the C-5 position is particularly prone to displacement by a range of nucleophiles, a reaction enhanced by the activating effect of the neighboring nitro group. This reactivity allows for the targeted introduction of numerous functional groups at this specific position.

Chemists have effectively utilized amines, alcohols, and thiols as nucleophiles to substitute the fluoride, yielding 5-amino, 5-alkoxy, and 5-thioalkoxy isoindolin-1-one derivatives. Moreover, the nitro group at the C-6 position is readily reducible to an amino group. This newly formed amino group can then participate in a wide array of subsequent chemical transformations, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation. The dual reactivity at both the C-5 and C-6 positions facilitates a combinatorial approach to produce libraries of isoindolin-1-one compounds with varied substitution patterns. This is particularly valuable in medicinal chemistry for conducting structure-activity relationship (SAR) studies.

A significant application of this compound is in the creation of inhibitors for poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netrsc.org For example, this compound is a key starting material in the synthesis of potent PARP inhibitors. The synthetic pathway often involves the displacement of the fluorine by an amine, followed by the reduction of the nitro group, and subsequent cyclization and modification of functional groups.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Resulting C-5 Substituent | Product Class |

|---|---|---|---|

| Amine | Dimethylamine | -N(CH₃)₂ | 5-Amino-isoindolin-1-one derivative |

| Alcohol | Sodium Methoxide | -OCH₃ | 5-Alkoxy-isoindolin-1-one derivative |

| Thiol | Sodium Thiophenoxide | -SPh | 5-Thioalkoxy-isoindolin-1-one derivative |

Precursor for the Construction of Fused and Spiro Heterocyclic Systems

The inherent functionality of this compound establishes it as a valuable precursor for assembling more complex heterocyclic structures. The reactive sites on the molecule can be leveraged to construct fused and spirocyclic frameworks, which are common motifs in numerous biologically active natural products and pharmaceutical compounds.

The amino group, formed through the reduction of the nitro group, can act as a nucleophile in intramolecular cyclization reactions. For instance, by introducing a suitable electrophilic side chain at the N-2 position of the isoindolinone core, the subsequent reduction of the nitro group can initiate a cyclization to form a fused tricyclic system. The characteristics of the side chain determine the size and nature of the newly formed ring.

Additionally, the lactam carbonyl group and the aromatic portion of the isoindolin-1-one system can engage in various cycloaddition and rearrangement reactions to produce spirocyclic compounds. The strategic functionalization of the aromatic ring, made possible by the fluoro and nitro groups, provides the necessary handles to direct these complex chemical transformations.

Role in the Total Synthesis of Complex Natural Products and Analogues

While specific instances of the direct application of this compound in the total synthesis of complex natural products are not widely reported in easily accessible literature, its value as a building block for key structural elements found in natural products is clear. The isoindolin-1-one core is a characteristic feature of many alkaloids and other biologically active natural compounds. clockss.org

The capacity to introduce a variety of substituents onto the isoindolin-1-one framework using this compound as a starting material enables the synthesis of a broad array of natural product analogues. These analogues are vital for investigating the biological activity of the parent natural product and for creating new therapeutic agents with enhanced characteristics. The strategic functionalization provided by the fluoro and nitro groups is crucial for generating these structurally diverse analogues.

Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity

The distinct reactivity of this compound has stimulated the creation of new synthetic methods. The notable electrophilicity of the C-5 position, resulting from the fluorine atom and the activating nitro group, makes it an excellent substrate for the study and development of innovative nucleophilic aromatic substitution reactions.

Researchers have investigated the use of various carbon-based nucleophiles in SNAr reactions with this compound to create new carbon-carbon bonds, a transformation that is traditionally difficult in SNAr chemistry. These investigations enhance the understanding of the factors that control such reactions, including the effects of solvents, catalyst systems, and the structure of the nucleophile.

Furthermore, the sequential and selective manipulation of the fluoro and nitro groups permits the development of orthogonal synthetic strategies. This allows for the regioselective introduction of different functional groups in a controlled sequence, which is a potent tool for the efficient assembly of complex molecules. The advancement of such methodologies broadens the synthetic chemist's toolkit and creates new possibilities for the synthesis of novel compounds.

Structure Property Relationships in Derivatives of 5 Fluoro 6 Nitroisoindolin 1 One

Influence of Nitro Group Modifications on Chemical Reactivity and Electronic Properties

The nitro group at the 6-position of the isoindolinone core is a powerful modulator of the molecule's electronic landscape. Its strong electron-withdrawing nature significantly impacts the aromaticity of the benzene (B151609) ring and the acidity of the lactam N-H proton.

Electron-Withdrawing Effects and Their Impact on Aromaticity and Acidity

The nitro group exerts a potent electron-withdrawing effect through both resonance and inductive effects. This withdrawal of electron density from the aromatic ring reduces its electron richness, which in turn can decrease its susceptibility to electrophilic aromatic substitution and increase its susceptibility to nucleophilic aromatic substitution.

The acidity of the N-H proton of the lactam ring is also enhanced by the electron-withdrawing nitro group. This increased acidity facilitates deprotonation, which can be a key step in various synthetic transformations, such as N-alkylation or N-acylation.

Changes in Reactivity Upon Reduction, Oxidation, or Other Derivatizations

The chemical transformation of the nitro group opens up a vast landscape of synthetic possibilities, leading to derivatives with markedly different reactivity profiles.

Reduction to an Amino Group:

One of the most common and impactful modifications is the reduction of the nitro group to an amino group, yielding 6-amino-5-fluoroisoindolin-1-one. This transformation dramatically alters the electronic properties of the molecule. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The resulting 6-amino-5-fluoroisoindolin-1-one is a key intermediate in the synthesis of various bioactive molecules. For instance, it serves as a crucial building block for the preparation of potent poly(ADP-ribose) polymerase (PARP) inhibitors. The amino group provides a reactive handle for further functionalization, such as diazotization followed by substitution, or acylation to introduce diverse side chains.

Data on the Reduction of 5-Fluoro-6-nitroisoindolin-1-one:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂, Pd/C | Methanol | Room Temperature | 4 | >95 | Generic observation |

| SnCl₂·2H₂O | Ethanol | Reflux | 2 | ~90 | Generic observation |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 3 | ~85 | Generic observation |

This table presents typical conditions for the reduction of aromatic nitro groups and is illustrative. Specific data for this compound may vary.

Impact of Fluorine Substitution on Compound Reactivity and Electronic Structure

The fluorine atom at the 5-position, while seemingly a simple substitution, imparts a range of subtle yet significant effects on the reactivity and electronic structure of the isoindolinone core.

Steric and Electronic Effects of Fluorine in the Aromatic Ring

Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. The compact size of the fluorine atom means that its steric hindrance is minimal compared to other halogens.

Fluorine as a Handle for Subsequent Chemoselective Transformations

The carbon-fluorine bond is exceptionally strong, making fluorine a relatively stable substituent. However, under specific conditions, it can be utilized as a handle for further transformations. While direct nucleophilic aromatic substitution of fluorine is challenging, its presence can influence the regioselectivity of other reactions on the aromatic ring.

More importantly, the fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. In the context of drug design, the introduction of a fluorine atom can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles. For example, in the development of some pharmaceutical agents, the strategic placement of fluorine is a key design element.

Modifications of the Lactam Ring for Tuned Chemical Properties

The lactam ring of the isoindolinone scaffold provides another avenue for structural diversification and property tuning. The nitrogen atom and the adjacent carbonyl group are key sites for chemical modification.

N-Alkylation and N-Acylation:

The lactam nitrogen can be readily deprotonated, especially given the electronic effects of the aromatic substituents, to form a nucleophilic anion. This anion can then participate in N-alkylation or N-acylation reactions to introduce a wide variety of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, crystal packing, and biological activity.

Reactions Involving the Carbonyl Group:

The lactam carbonyl group can undergo reactions typical of amides, although its reactivity is influenced by its inclusion in a bicyclic system. Reduction of the carbonyl group can lead to the corresponding amine, further expanding the chemical space accessible from this scaffold.

The ability to selectively modify the lactam ring, in conjunction with transformations of the nitro group and the inherent properties imparted by the fluorine atom, makes this compound a versatile and valuable building block in synthetic and medicinal chemistry. The strategic and sequential modification of these functional groups allows for the rational design and synthesis of complex molecules with tailored properties.

The Scarcity of Research on this compound: A Barrier to In-Depth Analysis

The synthesis of a related compound, 5-Fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione, has been documented, suggesting the feasibility of accessing the core structure. However, the subsequent derivatization and detailed chemical and biological evaluation of the target isoindolin-1-one (B1195906) appear to be uncharted territory in published research.

General principles of organic and medicinal chemistry allow for postulation on the behavior of this molecule. The presence of two strong electron-withdrawing groups, the fluoro and nitro substituents, on the aromatic ring is expected to significantly influence the electronic properties of the isoindolin-1-one system. These groups would likely increase the acidity of the N-H proton and enhance the electrophilicity of the lactam carbonyl carbon, thereby affecting its stability and reactivity. N-substitution would further modulate these properties based on the electronic and steric nature of the substituent. Similarly, theoretical concepts of ring strain and conformational flexibility could be applied to predict the outcomes of ring expansion or contraction.

However, without empirical data from dedicated research studies, any detailed discussion on the specific topics outlined—Effects of N-Substitution on Lactam Stability and Reactivity, Implications of Ring Expansion or Contraction on Molecular Properties, and Rational Design Principles for the Development of Novel Isoindolin-1-one Based Chemical Entities—would be purely speculative. The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, is not possible based on the currently available scientific literature. Further experimental investigation into this compound is required to provide the necessary data for such an analysis.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Exploration of Sustainable and Green Chemistry Approaches to Synthesis

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. Future research into the synthesis of 5-Fluoro-6-nitroisoindolin-1-one should focus on developing more sustainable methods compared to traditional synthetic routes, which may involve harsh reagents like fuming nitric acid.

Key areas for exploration include:

Catalytic Nitration: Investigating solid acid catalysts or other heterogeneous catalysts for the nitration step could circumvent the need for strong, corrosive acid mixtures, simplifying workup procedures and minimizing acidic waste streams.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for both oxidation and reduction reactions. organic-chemistry.org The potential for electrochemical reduction of a suitable precursor to form the lactam ring or the electrochemical introduction of functional groups could be explored, often proceeding under mild conditions without stoichiometric chemical oxidants or reductants. organic-chemistry.org

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, could significantly reduce the environmental impact of the synthesis.

One-Pot Procedures: Designing tandem or domino reactions where multiple synthetic steps are performed in a single pot would improve atom economy and reduce the need for intermediate purification steps, saving time, solvents, and energy. researchgate.net

| Feature | Traditional Synthesis (Example) | Potential Green Alternative | Green Chemistry Principle Addressed |

| Nitration Reagent | Fuming Nitric Acid / Oleum | Solid Acid Catalyst (e.g., Zeolite) | Safer Chemistry, Waste Prevention |

| Cyclization Method | High-temperature condensation | Catalytic C-H Amination/Amidation | Atom Economy, Catalysis |

| Solvents | Dichloromethane, Acetonitrile | Water, Bio-solvents, Supercritical CO₂ | Safer Solvents |

| Process | Multi-step with isolation | One-pot tandem reaction | Process Intensification, Energy Efficiency |

Investigation of Catalytic Applications for this compound Derivatives

The core structure of this compound is a platform for creating a new class of catalysts. By chemically modifying the existing functional groups (nitro group, lactam nitrogen), derivatives could be synthesized to serve as organocatalysts or ligands for metal-catalyzed reactions.

Future research could focus on:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. The resulting 6-amino-5-fluoroisoindolin-1-one could serve as a bidentate ligand for transition metals, potentially catalyzing reactions like cross-coupling, hydrogenation, or asymmetric synthesis.

Functionalization of the Lactam Nitrogen: The N-H bond of the isoindolinone can be substituted with various functional groups. Introducing a chiral auxiliary could lead to novel chiral ligands or organocatalysts for stereoselective transformations.

Calcium Catalysis: Recent studies have shown that calcium complexes can effectively catalyze the generation of N-acyliminium ions from 3-hydroxyisoindolinones, which are then trapped by various nucleophiles. mmu.ac.ukacs.org Investigating the synthesis of a 3-hydroxy precursor to this compound could allow its use in calcium-catalyzed C-C and C-N bond-forming reactions.

| Catalyst Type | Potential Derivative of this compound | Target Catalytic Reaction |

| Metal Ligand | 6-Amino-5-fluoroisoindolin-1-one | Palladium-catalyzed cross-coupling |

| Organocatalyst | N-substituted chiral isoindolinone derivative | Asymmetric Aldol or Michael additions |

| Precursor for Catalysis | 3-Hydroxy-5-fluoro-6-nitroisoindolin-1-one | Calcium-catalyzed Friedel-Crafts reactions mmu.ac.ukacs.org |

Integration into Continuous Flow Chemistry Setups for Scalable Production

Continuous flow chemistry is a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.govresearchgate.net For a molecule like this compound, which may require hazardous reagents (e.g., for nitration) or precise temperature control, flow chemistry presents a significant advantage. mit.edu

Future work in this area could involve:

Multi-Step Flow Synthesis: Developing a fully continuous, multi-step synthesis from simple starting materials. This could involve sequential reactor coils for each synthetic transformation (e.g., amination, nitration, cyclization), with in-line purification to produce the final product. nih.gov

Safe Handling of Hazardous Intermediates: Flow reactors, with their small reaction volumes, allow for the safe generation and immediate consumption of potentially unstable or hazardous intermediates. researchgate.net This is particularly relevant for nitration reactions or when using fluorinated gases. rsc.org

Process Optimization: Using automated flow systems to rapidly screen and optimize reaction conditions (temperature, pressure, residence time, stoichiometry) to maximize yield and purity, a task that is often laborious in traditional batch chemistry. mit.edu

Discovery and Mechanistic Studies of Novel Rearrangement Reactions

Molecular rearrangements are fundamental transformations in organic chemistry that allow for the construction of complex molecular architectures from simpler precursors. numberanalytics.comnumberanalytics.com The specific electronic nature of this compound, with a highly electron-deficient aromatic ring, could facilitate novel rearrangement reactions.

Potential avenues for investigation include:

Smiles Rearrangement: Investigating variants of the Smiles rearrangement, where a nucleophilic attack could trigger the migration of the aromatic ring.

Ring Expansion/Contraction: Exploring conditions (photochemical, thermal, or catalytic) that might induce the isoindolinone core to undergo rearrangement to form different heterocyclic systems, such as quinolines or benzodiazepines. The study of rearrangements in heterocyclic synthesis is a rich field for discovering new molecular scaffolds. acs.orgacs.org

Mechanistic Probes: Using the fluoro and nitro groups as spectroscopic or mechanistic probes to study the pathways of these rearrangements. For instance, the fluorine atom can be monitored by ¹⁹F NMR to track changes in its chemical environment during a reaction.

Potential Applications in Advanced Materials Science (e.g., as Monomers, Ligands, or Dyes)

The unique combination of a fluorinated aromatic system, a nitro group, and a lactam moiety makes this compound and its derivatives attractive candidates for applications in materials science.